2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group and a methyl linker to the pyridazinone core. The pyridazinone moiety is further substituted at the 6-position with a 4-isopropylphenyl group. The inclusion of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the chlorophenyl and isopropylphenyl substituents may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-14(2)15-6-8-16(9-7-15)19-10-11-21(28)27(25-19)13-20-24-22(26-29-20)17-4-3-5-18(23)12-17/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSITLVOQOLRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be formed by cyclization of an appropriate precursor, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a unique structure comprising a dihydropyridazinone core linked to an oxadiazole moiety. This structural complexity is believed to contribute to its diverse biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that derivatives similar to 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one can inhibit the growth of various Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its ability to interact with bacterial enzymes, thereby disrupting essential metabolic processes .
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related oxadiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, studies on 1,3,4-oxadiazole derivatives have shown promising results against various cancer cell lines, indicating that similar mechanisms may be active in the compound under discussion .
3. Antiviral Effects
There is emerging evidence that compounds with oxadiazole functionalities can act as antiviral agents. In particular, the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for viral replication, has been observed in related compounds. This mechanism suggests that this compound may also exhibit antiviral properties through similar pathways .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The structure–activity relationship studies highlight that modifications to the oxadiazole and dihydropyridazinone rings can significantly influence biological activity. For example, variations in substituents on the phenyl rings can enhance potency against specific targets while reducing toxicity .
Case Studies
Case Study 1: Antimicrobial Screening
A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chlorophenyl substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts.
Case Study 2: Anticancer Evaluations
In vitro studies involving human breast cancer cell lines showed that certain derivatives of the compound led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyridazinone Derivatives
Pyridazinone derivatives with modifications at the 2- and 6-positions have been widely studied. Below is a comparative analysis of key analogues:
Key Observations :
- Synthetic Routes: The target compound’s synthesis likely follows methods similar to those in , involving nucleophilic substitution at the pyridazinone’s 2-position using halide derivatives under basic conditions (e.g., K₂CO₃ in acetone). However, the 1,2,4-oxadiazole moiety requires additional cyclization steps, increasing synthetic complexity.
- Bioactivity Gaps : While analogues like 3a and 3e demonstrate antimicrobial and cytotoxic activities, the target compound’s bioactivity remains uncharacterized in the provided evidence. Its structural features align with kinase inhibitor scaffolds, warranting further investigation .
Comparison with Sulfur-Containing Analogues
describes sulfur-containing pyridazinone derivatives, such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Key differences include:
Computational and Analytical Insights
Density Functional Theory (DFT) Analysis
For example:
- HOMO-LUMO Gap : The 1,2,4-oxadiazole ring’s electron-deficient nature may lower the LUMO energy, enhancing reactivity toward nucleophilic targets.
Biological Activity
The compound 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and a pyridazinone moiety. Its molecular formula is , and it exhibits properties typical of oxadiazole derivatives, such as enhanced lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and enzyme inhibition.
- Anti-inflammatory Effects : Some studies suggest that these compounds can act as cyclooxygenase inhibitors, reducing inflammation.
- Antimicrobial Properties : The oxadiazole derivatives have been reported to possess antibacterial and antifungal activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, studies have shown that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes selectively .
- Apoptosis Induction : Research indicates that certain derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins (e.g., p53) and downregulating anti-apoptotic factors .
- Molecular Docking Studies : Computational studies have demonstrated strong binding interactions between the compound and target proteins involved in cancer growth and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| TG6 | COX-2 Inhibition | 10.5 | |
| TG11 | Anticancer (MCF-7) | 15.63 | |
| TG12 | Antifungal | 8.0 |
Case Study: Anticancer Activity
In a study focused on the anticancer potential of 1,2,4-oxadiazole derivatives, the compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7). The mechanism involved activation of apoptotic pathways and inhibition of critical growth factors such as telomerase and topoisomerase .
Case Study: Anti-inflammatory Effects
Another investigation highlighted the anti-inflammatory properties of similar oxadiazole derivatives. These compounds demonstrated selective inhibition of COX enzymes with reduced ulcerogenic potential compared to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : Begin with a multi-step synthesis protocol involving cyclization of precursor hydrazides with nitriles to form the 1,2,4-oxadiazole ring. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance oxadiazole ring stability. Use catalytic bases like triethylamine to improve coupling efficiency between the pyridazinone core and substituents. Monitor yield variations using HPLC and adjust stoichiometry of chlorophenyl precursors to minimize byproducts .
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Employ X-ray crystallography (for single-crystal analysis) to resolve the dihydropyridazinone core and oxadiazole substituent geometry. Validate using spectroscopic methods:
- 1H/13C NMR : Assign peaks for the propan-2-yl group (δ 1.2–1.4 ppm for methyl protons) and chlorophenyl aromatic protons (δ 7.3–7.8 ppm).
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹) .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria). For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate dose-response curves in triplicate .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and target binding affinity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density on the oxadiazole ring, identifying nucleophilic/electrophilic sites. For docking, use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or bacterial topoisomerases). Validate predictions with mutagenesis studies or competitive binding assays .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data across studies?
- Methodological Answer : Conduct parallel solubility tests in buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80). Use SwissADME to predict logP (lipophilicity) and compare with experimental shake-flask results. For bioavailability, employ Caco-2 cell permeability assays and correlate with in vivo pharmacokinetics (e.g., AUC in rodent models) .
Q. How can environmental fate studies assess the compound’s ecological impact, and what experimental designs are suitable?
- Methodological Answer : Design a tiered approach:
- Lab-scale : Measure hydrolysis half-life (pH 7, 25°C) and photodegradation under UV light.
- Ecotoxicology : Test acute toxicity on Daphnia magna (LC50) and algal growth inhibition.
- Field monitoring : Use LC-MS/MS to detect residues in water/soil samples near synthesis facilities. Reference OECD guidelines for standardized protocols .
Q. What mechanistic studies elucidate the compound’s anti-inflammatory or antitrypanosomal activity?
- Methodological Answer : For anti-inflammatory activity, quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA. For antitrypanosomal effects, perform time-kill assays on Trypanosoma brucei and analyze mitochondrial membrane potential (JC-1 staining). Combine with transcriptomics to identify dysregulated pathways (e.g., oxidative phosphorylation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
